molecular formula C8H12N4O B2963763 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1225372-98-4

5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B2963763
CAS No.: 1225372-98-4
M. Wt: 180.211
InChI Key: RQEGWFFVZVFOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-carbohydrazide is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system with a carbohydrazide (-CONHNH₂) substituent at position 2. This scaffold is synthesized via a multi-step process involving condensation of ethyl imidazo[1,2-a]pyridine-2-carboxylate with hydrazine hydrate, followed by reactions with substituted aldehydes or alkynes under reflux conditions .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-11-8(13)6-5-12-4-2-1-3-7(12)10-6/h5H,1-4,9H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEGWFFVZVFOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazo[1,2-a]pyridine derivatives with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Imidazo[1,2-a]pyridine-carbohydrazides

The target compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring and the fused heterocyclic core. Key analogues include:

Compound Substituents/R-Groups Key Features Biological Activity
Target compound 4-(prop-2-yn-1-yloxy)benzylidene group Carbohydrazide at C2; alkyne-linked aryl group enhances π-π interactions Antiproliferative (IC₅₀: µM range)
6a 3-chlorophenyl, 4-nitrophenyl Electron-withdrawing groups (NO₂, Cl) improve binding to cellular targets Higher cytotoxicity vs. 6b, 6f
6f 4-methoxyphenyl Electron-donating OCH₃ group reduces activity compared to 6a Moderate antiproliferative
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Methyl at C2, carbohydrazide at C3 Altered substitution pattern reduces planarity, affecting DNA intercalation Not reported in evidence

Key Insights :

  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance bioactivity by stabilizing charge-transfer interactions .
  • The carbohydrazide group at C2 is critical for hydrogen bonding with biological targets, as seen in NMR studies (e.g., δ 9.16 ppm for NH in 6a) .

Core Heterocycle Modifications

Replacing the pyridine core with pyrimidine or pyrazine alters electronic properties and solubility:

Compound Class Core Structure Key Differences Applications
Imidazo[1,2-a]pyridine Pyridine + imidazole Moderate basicity; planar structure Anticancer, CNS agents
Pyrido[1,2-a]pyrimidine Pyrimidine + imidazole Increased nitrogen content; higher polarity Antimicrobial (under study)
Imidazo[1,2-a]pyrazine Pyrazine + imidazole Enhanced π-deficient character; improved solubility Pharmaceutical intermediates

Key Insights :

  • Pyrido[1,2-a]pyrimidines exhibit higher polarity due to additional nitrogen atoms, improving aqueous solubility but reducing membrane permeability .

Key Insights :

  • Hydrazine-based methods allow precise control over carbohydrazide formation but require harsh reflux conditions .

Biological Activity

5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological potentials and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates both imidazole and pyridine rings. The presence of the carbohydrazide functional group enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often fall within a sub-micromolar range, indicating potent activity against pathogens .

CompoundMIC (µg/mL)Activity Type
This compound0.22 - 0.25Antibacterial
7b derivative0.22 - 0.25Antibacterial

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, it has been reported to exhibit cytotoxic effects against lung carcinoma (NCI-H460) and colorectal carcinoma (HCT-116) with IC50 values indicating effective inhibition .

Cancer Cell LineIC50 (µM)Activity
NCI-H4600.4Anticancer
HCT-1160.7Anticancer

Other Biological Activities

Beyond antimicrobial and anticancer effects, imidazo[1,2-a]pyridine derivatives are noted for their anti-inflammatory and analgesic properties. These activities contribute to their potential as therapeutic agents in treating a variety of conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the imidazole or pyridine rings can significantly influence their pharmacological profiles. For instance:

  • Substituents : Introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity.
  • Ring Modifications : Alterations in the ring structure can lead to changes in binding affinity to biological targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent derivatives .

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • A study involving a series of analogs demonstrated significant anticancer activity against multiple human cancer cell lines.
  • Another investigation reported promising results in treating infections caused by resistant bacterial strains using modified imidazo[1,2-a]pyridine compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.